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molecular formula C12H8FIN2O2 B1397429 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid CAS No. 885588-03-4

3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid

Cat. No. B1397429
M. Wt: 358.11 g/mol
InChI Key: LKJJUICFLVYDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889719B2

Procedure details

A mixture of 2-fluoro-4-iodo-phenylamine (20.0 g, 84.38 mmol) in anhydrous tetrahydrofuran (80 mL) was cooled to −65° C. under an inert atmosphere, prior to slow addition of 1.0 M lithium bis(trimethylsilyl)amide (255 mL, 255 mmol) at a rate that maintained the internal temperature below −55° C. After final addition, the thick slurry was stirred for 30 minutes and then treated with 3-fluoro-isonicotinic acid (8.0 g, 56.69 mmol). The mixture was stirred at room temperature for 4 days and then poured into aqueous 2.0 N sodium hydroxide (1000 mL) and ethyl acetate (250 mL). The layers were separated and the organics were again extracted with aqueous sodium hydroxide (2×1000 mL). The pH of the combined aqueous fractions was adjusted to 2 with concentrated hydrochloric acid, which effected precipitation of a solid. The material was filtered, washed with water (300 mL) and dried under high vacuum at 40° C. for 18 h to afford the product (19.05 g, 53.19 mmol, 94%) as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
255 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH2:9].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].F[C:21]1[CH:29]=[N:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:21]1[CH:29]=[N:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)N
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
255 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CN=C1
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
the thick slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal temperature below −55° C
ADDITION
Type
ADDITION
Details
After final addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organics were again extracted with aqueous sodium hydroxide (2×1000 mL)
CUSTOM
Type
CUSTOM
Details
precipitation of a solid
FILTRATION
Type
FILTRATION
Details
The material was filtered
WASH
Type
WASH
Details
washed with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.19 mmol
AMOUNT: MASS 19.05 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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